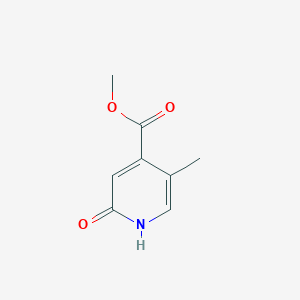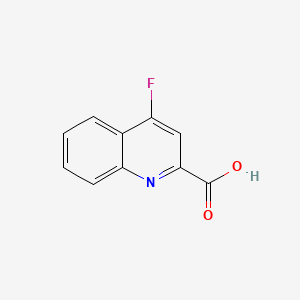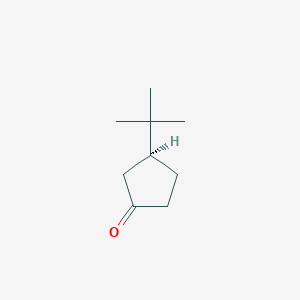
(S)-3-tert-Butylcyclopentanone
Descripción general
Descripción
(S)-3-tert-Butylcyclopentanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediate for Sphingosine 1-Phosphate-1 Receptor Agonists : Asano et al. (2013) described its use as a key intermediate in the synthesis of novel sphingosine 1-phosphate-1 receptor agonists (Asano et al., 2013).
Evaluating Drug Analogues : Westphal et al. (2015) discussed its role in evaluating tert-butyl isosteres in drug analogues, such as bosentan and vercirnon (Westphal et al., 2015).
Catalyst for Enantioselective Aminations : Kumar et al. (2016) identified it as an effective hydrogen bond donor catalyst for enantioselective α-aminations of 1,3-dicarbonyl compounds (Kumar et al., 2016).
Intermediate in Alkaloid Synthesis : Chuang et al. (2011) used it as a versatile intermediate in the total synthesis of (–)-3-demethoxyerythratidinone, an alkaloid (Chuang et al., 2011).
Antioxidant and Neuroprotective Effects : Wang et al. (2014) explored the use of tert-butylhydroquinone (tBHQ), a related compound, in ameliorating early brain injury and cognitive dysfunction after subarachnoid hemorrhage (Wang et al., 2014).
Anticarcinogenic Effects : De Long et al. (1985) reported on the anticarcinogenic effects of 2-tert-butyl-4-hydroxyanisole (BHA), another related compound, due to the induction of detoxifying enzymes (De Long et al., 1985).
Metabolism and Biological Effects : Armstrong and Wattenberg (1985) studied the metabolism of 3-tert-butylhydroxyanisole (3-BHA) to elucidate its biological effects (Armstrong & Wattenberg, 1985).
Synthesis of Enantioenriched Analogues : Wong et al. (2019) utilized it in the synthesis of enantioenriched analogues of phenylglycine and tarenflurbil (Wong et al., 2019).
Toxicity Studies : Peters et al. (1996) examined the toxic effects of glutathione conjugates of tert-butyl-hydroquinone on the kidney and bladder (Peters et al., 1996).
Bioisostere in Drug Discovery : Kanazawa and Uchiyama (2018) described the use of bicyclo[1.1.1]pentane (BCP), a bioisostere, in drug discovery due to its high passive permeability, water solubility, and improved metabolic stability (Kanazawa & Uchiyama, 2018).
Propiedades
IUPAC Name |
(3S)-3-tert-butylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLLBXTQLRISL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5R,6R)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B8195700.png)


![2-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8195731.png)
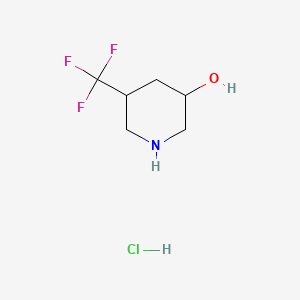

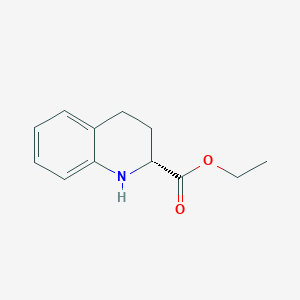
![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
![4-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-one](/img/structure/B8195767.png)


